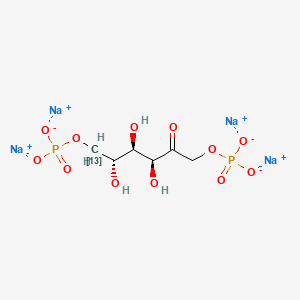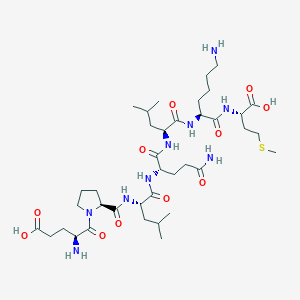
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography)
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC .
化学反応の分析
Types of Reactions
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences
科学的研究の応用
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in cell signaling studies, particularly in mesenchymal stem cells.
Medicine: Investigated for its potential in targeted drug delivery and regenerative medicine.
Industry: Utilized in the development of peptide-based therapeutics and diagnostics
作用機序
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH exerts its effects by specifically binding to receptors on mesenchymal stem cells. This binding triggers signaling pathways that influence cell behavior, including proliferation, differentiation, and migration. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with integrins and other cell surface receptors .
類似化合物との比較
Similar Compounds
H-Glu-Lys-OH: A dipeptide composed of L-glutamic acid and L-lysine.
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate: A trifluoroacetate salt form of the peptide
Uniqueness
This compound is unique due to its specificity for mesenchymal stem cells, making it a valuable tool in stem cell research and regenerative medicine. Its ability to target specific cell types sets it apart from other peptides .
特性
分子式 |
C38H67N9O11S |
|---|---|
分子量 |
858.1 g/mol |
IUPAC名 |
(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H67N9O11S/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChIキー |
BVDVHCOYJRQHOB-BMGWUDNWSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


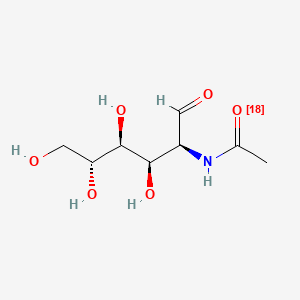
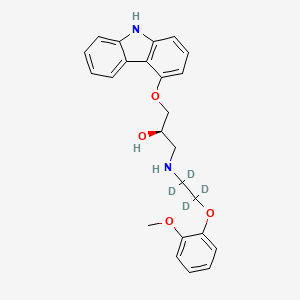

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)

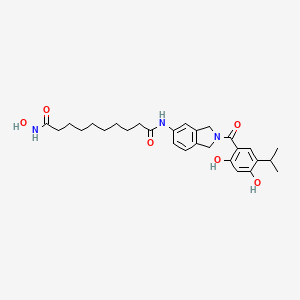



![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
